molecular formula C40H28Si B11951478 Tetra(2-naphthyl)silane CAS No. 18845-52-8

Tetra(2-naphthyl)silane

Cat. No.: B11951478
CAS No.: 18845-52-8
M. Wt: 536.7 g/mol
InChI Key: PIONYOUPTGNYAT-UHFFFAOYSA-N
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Description

Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetra(2-naphthyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Tetra(2-naphthyl)silane has several applications in scientific research:

    Materials Science: The compound’s unique structural properties make it a candidate for various materials science applications, including the development of new polymers and composites.

Comparison with Similar Compounds

Similar Compounds

    Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.

Uniqueness

Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.

Properties

CAS No.

18845-52-8

Molecular Formula

C40H28Si

Molecular Weight

536.7 g/mol

IUPAC Name

tetranaphthalen-2-ylsilane

InChI

InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H

InChI Key

PIONYOUPTGNYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Origin of Product

United States

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